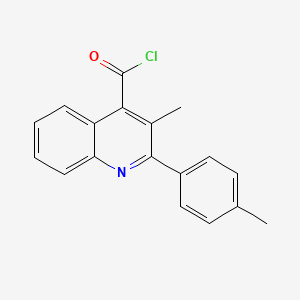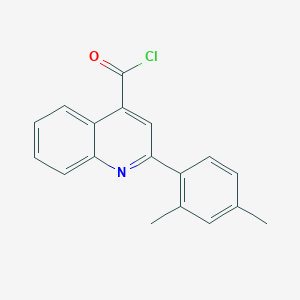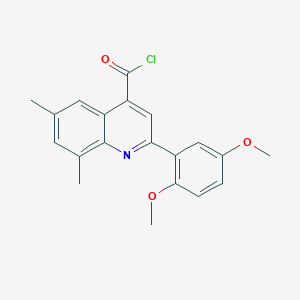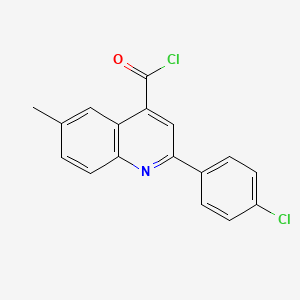
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
描述
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of a methoxyphenyl group, dimethyl substitutions on the quinoline ring, and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Carbonyl Chloride: The final step involves the conversion of the carboxylic acid derivative to the carbonyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The methoxyphenyl group can participate in further electrophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of base catalysts.
Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Substituted Quinoline Derivatives: Formed from electrophilic aromatic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
科学研究应用
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biological Research: Investigated for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, and DNA. The carbonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting its replication and transcription processes.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)quinoline-4-carbonyl chloride: Lacks the dimethyl substitutions on the quinoline ring.
6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the methoxyphenyl group.
2-Phenyl-6,8-dimethylquinoline-4-carbonyl chloride: Lacks the methoxy group on the phenyl ring.
Uniqueness
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both methoxyphenyl and dimethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
2-(4-methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-11-8-12(2)18-15(9-11)16(19(20)22)10-17(21-18)13-4-6-14(23-3)7-5-13/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHQACFYBDXOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















